1-[(11Z)-octadecenoyl]-2-octadecanoyl-sn-glycero-3-phosphocholine
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Overview
Description
1-[(11Z)-octadecenoyl]-2-octadecanoyl-sn-glycero-3-phosphocholine is a 1-octadecanoyl-2-octadecenoyl-sn-glycero-3-phosphocholine in which the acyl groups specified at positions 1 and 2 are (11Z)-octadecenoyl and octadecanoyl respectively. It derives from a cis-vaccenic acid.
Scientific Research Applications
Lipid-Linked Desaturation in Plant Membranes
Research by Sperling and Heinz (1993) explored the role of similar phospholipids in lipid-linked desaturation within plant microsomal membranes. They synthesized ether-analogous substrates, including 1-O-(9-cis-octadecenyl)-sn-glycero-3-phosphocholine, to study in-vitro desaturation. This research helps in understanding plant lipid metabolism and the role of specific phospholipids in it (Sperling & Heinz, 1993).
Cell Membrane Composition in Mycoplasma Fermentans
Wagner et al. (2000) identified two new ether lipids, including 1-O-alkyl/alkenyl-glycero-3-phosphocholine, in the cell membrane of Mycoplasma fermentans. This discovery aids in understanding the unique lipid composition of mycoplasmas and their relationship with Gram-positive bacteria (Wagner et al., 2000).
Hydrocarbon Chain Packing in Phospholipid Bilayers
Barton and Gunstone (1975) investigated the hydrocarbon chain packing and molecular motion in phospholipid bilayers formed from unsaturated lecithins, including 1,2-dioctadecenoyl-sn-glycero-3-phosphorylcholine. This research provides insights into the structural and dynamic aspects of phospholipid bilayers, crucial for cell membrane studies (Barton & Gunstone, 1975).
High-Temperature Behavior of Algal Phospholipid
Changi et al. (2012) examined the behavior of 1,2-dioleoyl-sn-glycero-3-phosphocholine in high-temperature water, providing valuable information on the stability and degradation pathways of such phospholipids under extreme conditions. This has implications for understanding the thermal stability of lipid-based structures (Changi et al., 2012).
Interaction with Lipid Membranes
Huang et al. (2013) used a pH modulation sensing platform to detect interactions between small molecules and lipid bilayers containing similar phospholipids. This research is significant for understanding how drugs and other molecules interact with cell membranes (Huang et al., 2013).
Stabilization of Phospholipid Multilayers
Saccani et al. (2004) studied the stabilization of phospholipid multilayers at the air-water interface, which is essential for understanding the formation and stability of biological membranes and their interaction with various biomolecules (Saccani et al., 2004).
properties
Product Name |
1-[(11Z)-octadecenoyl]-2-octadecanoyl-sn-glycero-3-phosphocholine |
---|---|
Molecular Formula |
C44H86NO8P |
Molecular Weight |
788.1 g/mol |
IUPAC Name |
[(2R)-2-octadecanoyloxy-3-[(Z)-octadec-11-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C44H86NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h16,18,42H,6-15,17,19-41H2,1-5H3/b18-16-/t42-/m1/s1 |
InChI Key |
VSQJLPDEJFLZDH-ASXRIEHBSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCCC/C=C\CCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCC=CCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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